1-(4-METHYLBENZENESULFONYL)-N-(4-NITROPHENYL)PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
1-(4-METHYLBENZENESULFONYL)-N-(4-NITROPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring substituted with sulfonyl and nitrophenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-METHYLBENZENESULFONYL)-N-(4-NITROPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Nitration: The nitrophenyl group is introduced through nitration reactions using nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the sulfonyl and nitrophenyl-substituted pyrrolidine intermediates under appropriate conditions.
Chemical Reactions Analysis
1-(4-METHYLBENZENESULFONYL)-N-(4-NITROPHENYL)PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Scientific Research Applications
1-(4-METHYLBENZENESULFONYL)-N-(4-NITROPHENYL)PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N-(4-NITROPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-METHYLBENZENESULFONYL)-N-(4-NITROPHENYL)PYRROLIDINE-2-CARBOXAMIDE can be compared with other similar compounds:
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-4-10-16(11-5-13)27(25,26)20-12-2-3-17(20)18(22)19-14-6-8-15(9-7-14)21(23)24/h4-11,17H,2-3,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJUXAWQVCIYDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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